2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
CAS No.:
Cat. No.: VC13248577
Molecular Formula: C16H10N2O3S
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2O3S |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |
| Standard InChI | InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2 |
| Standard InChI Key | ZBBJAMXAQOBUGW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one, and its canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N . Key structural elements include:
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A chromen-4-one core with a hydroxyl group at position 7.
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A benzothiazole substituent at position 3.
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An amino group at position 2.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.33 g/mol |
| CAS Number | 384361-22-2 |
| PubChem CID | 5408147 |
Spectroscopic Data
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IR Spectroscopy: Peaks at 3200–3400 cm (O–H and N–H stretches), 1660 cm (C=O), and 1520 cm (C=N) .
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NMR: -NMR signals at δ 6.84–6.98 ppm (aromatic protons) and δ 3.99–4.23 ppm (aminomethyl groups) .
Synthesis and Modifications
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Hoesch Reaction: Condensation of resorcinol with heteroaryl acetonitriles to form α-benzothiazolyl acetophenones .
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Ring-Closure: Treatment with ethyl orthoformate or acetic anhydride to yield 3-benzothiazolyl chromones .
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Functionalization: Introduction of the amino group via Mannich reactions or nucleophilic substitution.
Industrial-Scale Production
Scalable methods include microwave-assisted synthesis and continuous flow reactors, which improve yield (up to 78%) and reduce reaction time .
Pharmacological Activities
Anticancer Properties
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Cytotoxicity: IC values of <10 µM against HCT116 (colon) and HeLa (cervical) cancer cells .
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Mechanisms:
Antimicrobial Effects
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Antitubercular Activity: MIC of 3.12 µg/mL against Mycobacterium tuberculosis H37Rv .
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Antibacterial Spectrum: Effective against Gram-positive Staphylococcus aureus (MIC: 12.5 µg/mL).
Antioxidant Capacity
Mechanism of Action
Molecular Targets
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ATR Kinase: Binding affinity () of 8.2 nM via hydrogen bonding with Val41 and hydrophobic interactions with Leu62 .
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DNA Topoisomerase II: Inhibition rate of 62% at 10 µM, disrupting DNA replication .
Apoptotic Pathways
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Caspase-3 Activation: 3.5-fold increase in activity at 25 µM .
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Bcl-2 Downregulation: 40% reduction in protein expression, promoting mitochondrial depolarization .
Comparative Analysis of Analogues
Future Directions
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